L-Leucine, L-alanyl-L-alanyl-L-prolyl-
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Overview
Description
L-Leucine, L-alanyl-L-alanyl-L-prolyl- is a tetrapeptide composed of the amino acids leucine, alanine, and proline. This compound is of significant interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this tetrapeptide contributes to its distinct properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-alanyl-L-alanyl-L-prolyl- typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds. After the desired sequence is achieved, the protecting groups are removed to yield the final tetrapeptide .
Industrial Production Methods
Industrial production of L-Leucine, L-alanyl-L-alanyl-L-prolyl- may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. In this method, the peptide is assembled on a solid resin support, allowing for easy separation and purification of the product .
Chemical Reactions Analysis
Types of Reactions
L-Leucine, L-alanyl-L-alanyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds or other oxidized functional groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-function relationships
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Amino acid derivatives, coupling reagents like DCC and NHS
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can restore thiol groups from disulfides .
Scientific Research Applications
L-Leucine, L-alanyl-L-alanyl-L-prolyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of L-Leucine, L-alanyl-L-alanyl-L-prolyl- involves its interaction with specific molecular targets and pathways. For instance, leucine is known to activate the mTORC1 pathway, which plays a crucial role in protein synthesis and cellular growth. The tetrapeptide may also interact with other signaling molecules and receptors, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-leucine: A dipeptide with similar amino acid composition but shorter sequence.
L-Alanyl-L-glutamine: Another dipeptide with different amino acid composition but similar applications in research and industry
Uniqueness
L-Leucine, L-alanyl-L-alanyl-L-prolyl- is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Its ability to modulate specific signaling pathways and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
154485-09-3 |
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Molecular Formula |
C17H30N4O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H30N4O5/c1-9(2)8-12(17(25)26)20-15(23)13-6-5-7-21(13)16(24)11(4)19-14(22)10(3)18/h9-13H,5-8,18H2,1-4H3,(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-,13-/m0/s1 |
InChI Key |
VVRMWRSFOOBLGN-CYDGBPFRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
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